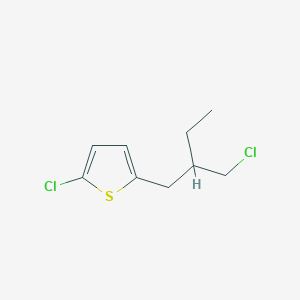
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethyl-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethylbenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethylbenzoic acid typically involves a multi-step reaction process. One common method includes the reaction of 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component reaction. The yield of this reaction is around 50%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepanone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
Uniqueness
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethylbenzoic acid is unique due to its specific structural features, such as the presence of an ethyl group on the benzoic acid moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
2703771-65-5 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethylbenzoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-2-8-3-4-9(12(17)18)7-10(8)15-6-5-11(16)14-13(15)19/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,16,19) |
InChIキー |
YSKUYJILWXYRPV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)



![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)


![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)





